molecular formula C15H15N3O2 B11678924 N'-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11678924
M. Wt: 269.30 g/mol
InChI Key: AAPQJNGGDQDWRX-BOPFTXTBSA-N
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Description

N’-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N’-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for potential scale-up processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

N’-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetic acid, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is investigated for potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: The compound is used in the synthesis of dyes and pigments, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

N’-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide can be compared with other Schiff bases and hydrazone derivatives. Similar compounds include:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide

These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of N’-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide lies in its ethoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-2-20-13-8-6-12(7-9-13)11-17-18-15(19)14-5-3-4-10-16-14/h3-11H,2H2,1H3,(H,18,19)/b17-11-

InChI Key

AAPQJNGGDQDWRX-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

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